molecular formula C15H14N4O3S4 B10877983 Ethyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]-1,3-benzothiazole-6-carboxylate

Ethyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]-1,3-benzothiazole-6-carboxylate

Cat. No.: B10877983
M. Wt: 426.6 g/mol
InChI Key: DQOVLTWMAYFYAJ-UHFFFAOYSA-N
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Description

ETHYL 2-[(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that features a combination of benzothiazole and thiadiazole moieties. These heterocyclic structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multiple steps, starting with the preparation of the thiadiazole and benzothiazole intermediates. These intermediates are then coupled through a series of reactions involving acylation and esterification. Common reagents used in these reactions include acyl chlorides, ethyl alcohol, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

ETHYL 2-[(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 2-[(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The thiadiazole moiety is known to disrupt DNA replication, thereby inhibiting the growth of bacterial and cancer cells. The benzothiazole moiety may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Properties

Molecular Formula

C15H14N4O3S4

Molecular Weight

426.6 g/mol

IUPAC Name

ethyl 2-[[2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C15H14N4O3S4/c1-3-22-12(21)8-4-5-9-10(6-8)25-13(16-9)17-11(20)7-24-15-18-14(23-2)19-26-15/h4-6H,3,7H2,1-2H3,(H,16,17,20)

InChI Key

DQOVLTWMAYFYAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=NS3)SC

Origin of Product

United States

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